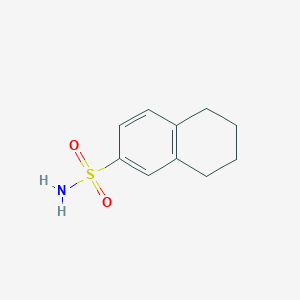

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQUBPLFXGTFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429137 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112894-45-8 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonyl Chloride Route and Amine Coupling

- Starting Material: 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

- Nucleophile: Ammonia or primary amines

- Conditions: Controlled temperature, often under inert atmosphere to prevent side reactions

- Solvent: Commonly organic solvents like methylene chloride or toluene

- Workup: Separation of organic layer, drying, evaporation of solvents, and purification by recrystallization or chromatography

This approach is exemplified in the synthesis of 2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)acetic acid, where the sulfonyl chloride reacts with glycine derivatives to form the sulfonamide linkage. The reaction is monitored and confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure purity and correct structure.

Reflux Method with Amines in Acetic Acid

- Reactants: 5,6,7,8-tetrahydronaphthalene-2-carbonyl derivatives and sulfonamide-containing amines

- Solvent: Acetic acid

- Procedure: Refluxing the mixture for several hours (e.g., 2 hours) to facilitate sulfonamide bond formation

- Isolation: Cooling the reaction mixture leads to precipitation of the sulfonamide product, which is collected by filtration, washed with ethanol, and recrystallized from acetic acid for purity.

This method has been used to prepare sulfonamide derivatives with additional functional groups, such as 4-[3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-propenylamino]-N-pyridin-2-yl-benzenesulfonamide, demonstrating the versatility of the preparation route.

Multi-step Functional Group Transformations

In some patented processes, the preparation involves:

- Formation of ester intermediates such as ethyl 8-oxo-7-methoxycarbonylamino-5,6,7,8-tetrahydronaphthalene-2-acetate

- Conversion of these esters to sulfonamide derivatives through treatment with sulfonylating agents and subsequent purification steps including silica gel column chromatography and recrystallization.

Analytical Data Supporting Preparation

The characterization of synthesized 5,6,7,8-tetrahydronaphthalene-2-sulfonamide compounds commonly includes:

| Analytical Technique | Key Observations/Parameters |

|---|---|

| 1H-NMR | Signals corresponding to alicyclic CH2 groups (1.7–2.9 ppm), aromatic protons (7.0–7.6 ppm), and sulfonamide NH protons (broad signals) |

| 13C-NMR | Signals for tetrahydronaphthalene carbons, carbonyl carbons (~185 ppm), and sulfonamide carbons |

| IR Spectroscopy | Characteristic sulfonamide S=O stretch (~1130–1300 cm⁻¹), NH stretch (~3200–3400 cm⁻¹), and carbonyl C=O stretch (~1630–1680 cm⁻¹) |

| Mass Spectrometry | Molecular ion peaks consistent with calculated molecular weights; fragmentation patterns confirming sulfonamide structure |

| Melting Point | Sharp melting points indicating purity, e.g., 70–72 °C for some derivatives |

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Sulfonyl chloride + amine | Room temp to reflux, inert atmosphere | 58–79 | Filtration, recrystallization | Reaction monitored by NMR/MS |

| Ester intermediate formation | Oxalyl chloride, AlCl3 catalysis, 0°C to RT | ~70–80 | Silica gel chromatography, recrystallization | Multi-step synthesis |

| Reflux in acetic acid | 2 hours reflux with amine | 76 | Filtration, recrystallization | Used for complex sulfonamides |

Research Findings and Notes

- The sulfonamide formation is highly dependent on the purity of the sulfonyl chloride intermediate and the control of reaction temperature to avoid side reactions.

- Refluxing in acetic acid is an effective method to obtain high yields of sulfonamide derivatives with good crystallinity and purity.

- Purification by recrystallization from solvents such as ethanol, acetic acid, or mixtures like tetrahydrofuran and isopropyl ether is crucial for obtaining analytically pure compounds.

- The sulfonamide derivatives exhibit characteristic spectral properties that confirm successful synthesis and can be used to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Synthetic Routes

The synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. A common approach includes the reaction of tetrahydronaphthalene derivatives with sulfonyl chlorides under basic conditions to form the desired sulfonamide structure .

Scientific Research Applications

This compound has been investigated for its potential in several fields:

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

- Case Study : A study evaluated its effects on liver cancer cells (HepG-2), demonstrating significant tumor inhibitory activity compared to doxorubicin .

- Mechanism : The compound's action involves tubulin polymerization inhibition and apoptosis induction in cancer cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

- Case Study : In vitro studies revealed that certain derivatives possess antibacterial activity against gram-positive and gram-negative bacteria .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the antibacterial efficacy of sulfonamide hybrids based on structural features .

Enzyme Inhibition

This compound is also being explored for its ability to inhibit specific enzymes:

- Research Findings : The sulfonamide group is known to bind to active sites of enzymes, potentially blocking their activity and leading to therapeutic effects in conditions like inflammation and cancer .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

Material Science

In material science, this compound can be used in the development of polymers and coatings with enhanced properties due to its structural characteristics.

Drug Development

The compound serves as a building block for synthesizing more complex molecules with potential therapeutic benefits. Its ability to modify biological pathways makes it a candidate for drug development in treating various diseases.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

5,6,7,8-Tetrahydro-2-naphthylamine: Similar in structure but contains an amine group instead of a sulfonamide group.

5,6,7,8-Tetrahydro-1-naphthylamine: Another structural isomer with the amine group at a different position.

Uniqueness

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Biological Activity

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with various amines. The sulfonamide group is crucial for its biological activity and interaction with target proteins.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of tetrahydronaphthalene sulfonamide derivatives against multiple human cancer cell lines. The following table summarizes the growth inhibition percentages observed at a concentration of 50 µM:

| Compound | Cell Line | % Growth Inhibition |

|---|---|---|

| 1 | A-375 (Skin Cancer) | < 40% |

| 2 | MCF-7 (Breast Cancer) | Moderate > 40% |

| 3 | HCT-116 (Colon Cancer) | Moderate > 40% |

| 4 | PC3 (Prostate Cancer) | < 40% |

| 5 | A-549 (Lung Cancer) | Moderate > 40% |

| 6 | Caco2 (Colon Cancer) | Moderate > 40% |

| 7 | HepG2 (Liver Cancer) | < 40% |

These results indicate that while some derivatives exhibit moderate activity against specific cancer types, others show limited efficacy .

The mechanism by which tetrahydronaphthalene sulfonamides exert their anticancer effects appears to involve the inhibition of carbonic anhydrase activity. This enzyme plays a critical role in tumor growth and metastasis by regulating pH and ion transport within cells. By inhibiting this enzyme, these compounds can disrupt cellular homeostasis and promote apoptosis in cancer cells .

Case Studies

- Study on MCF-7 Cell Line : A derivative of tetrahydronaphthalene sulfonamide was tested against the MCF-7 breast cancer cell line. The compound demonstrated a significant reduction in cell viability compared to controls. The study suggested that the compound induced apoptosis through caspase activation pathways .

- Evaluation Against Multiple Cell Lines : Another study evaluated a series of tetrahydronaphthalene sulfonamide derivatives across seven different human tumor cell lines. Compounds showed varying degrees of cytotoxicity, with some achieving over 40% growth inhibition in HCT-116 and A-549 cell lines while exhibiting minimal effects on skin and prostate cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted tetrahydronaphthalene precursors. For example, derivatives of 5,6,7,8-tetrahydronaphthalene have been synthesized by reacting acetylated intermediates with aromatic aldehydes, followed by sulfonation or sulfonamide coupling . Specific routes may involve introducing sulfonyl chloride groups (e.g., 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride, CAS 61551-49-3) and subsequent amidation with amines . Optimization requires controlling reaction temperatures (e.g., 60–80°C) and using catalysts like triethylamine to enhance yields.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and comparison to reference standards . Structural confirmation relies on H/C NMR to verify sulfonamide NH protons (~δ 3.5–4.0 ppm) and aromatic/tetrahydronaphthalene backbone signals. X-ray crystallography (e.g., Rigaku SPIDER diffractometer, λ = 0.71075 Å) provides definitive conformation analysis, with refinement parameters like ensuring accuracy .

Advanced Research Questions

Q. How do substituents on the tetrahydronaphthalene ring influence the sulfonamide's reactivity and binding affinity?

- Methodological Answer : Substituents like methyl or halogen groups alter electronic and steric properties. For instance, methyl groups at positions 5 and 8 (e.g., 5,5,8,8-Tetramethyl derivatives) increase hydrophobicity, enhancing membrane permeability . Computational modeling (DFT or molecular docking) predicts binding interactions, such as hydrogen bonding between the sulfonamide group and target proteins (e.g., METAP2 or APP in neurological studies) . Experimental validation involves isothermal titration calorimetry (ITC) to measure binding constants ().

Q. What challenges arise in resolving contradictions between crystallographic and spectroscopic data for this compound?

- Methodological Answer : Discrepancies may occur due to dynamic conformational changes in solution (NMR) versus static crystal structures. For example, X-ray data (e.g., bond angles: C10–C1–C2 = 122.13°, torsion angles < 5°) may differ from NMR-derived NOE effects due to solvent interactions . Mitigation strategies include variable-temperature NMR and multi-technique cross-validation (e.g., Raman spectroscopy for solid-state vs. solution-phase comparisons).

Q. What are the mechanistic insights into microbial degradation pathways of sulfonamide derivatives like this compound?

- Methodological Answer : While direct studies on this compound are limited, sulfonamide antibiotics degrade via hydroxylation or cleavage of the sulfonamide bond by cytochrome P450 enzymes. Microbial consortia (e.g., Pseudomonas spp.) can be screened for degradation efficiency using LC-MS/MS to track metabolite formation (e.g., 2-aminonaphthalene) . Synergistic degradation with co-pollutants (e.g., antibiotics) requires optimized batch reactors (pH 7.0, 30°C) and metagenomic analysis to identify functional genes.

Q. How can conformational flexibility of the tetrahydronaphthalene ring be exploited in drug design?

- Methodological Answer : The semi-rigid tetrahydronaphthalene scaffold allows for tunable dihedral angles (e.g., C6–C1–C2–C3 = 112.64°) to fit hydrophobic binding pockets. Molecular dynamics simulations (AMBER or CHARMM force fields) predict bioactive conformers, while SAR studies compare derivatives with substituents at positions 2 or 6 (e.g., bromo or trifluoromethyl groups) . In vitro assays (e.g., enzyme inhibition IC) validate computational predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.